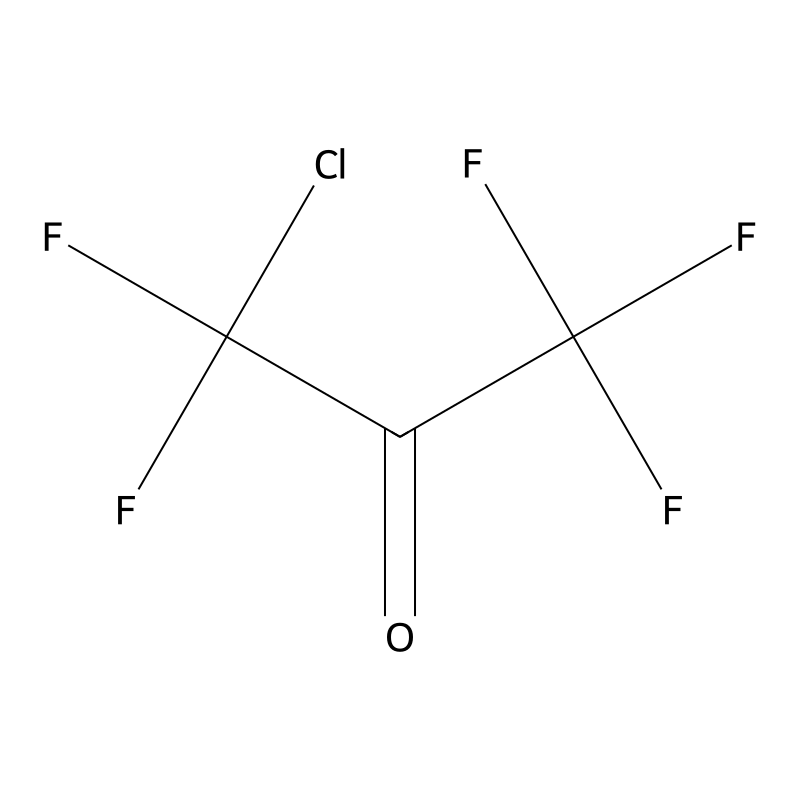Chloropentafluoroacetone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chloropentafluoroacetone is a fluorinated ketone with the molecular formula and a molecular weight of approximately 182.48 g/mol. It is characterized by its unique chemical properties, particularly its reactivity and ability to participate in various
Solvent
- Due to its non-polar nature and excellent stability, chloropentafluoroacetone acts as a solvent for various nonpolar and polar compounds.
- Research studies utilize it to dissolve substances for analysis in techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: National Institute of Standards and Technology (NIST) - ]
Refrigerant
- Chloropentafluoroacetone's low boiling point and thermodynamic properties make it a potential candidate as a refrigerant.
- Research is ongoing to evaluate its efficiency and environmental impact compared to traditional refrigerants [Source: PubChem - Chloropentafluoroacetone, [PUBCHEM chloropentafluoroacetone ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]]
Organic Synthesis
- The unique reactivity of chloropentafluoroacetone allows it to participate in various organic synthesis reactions.
- Scientists explore its potential as a building block for the synthesis of novel materials and compounds with specific properties [Source: American Chemical Society (ACS) Publications - relevant research articles can be found on ACS Publications website]
Study of Atmospheric Processes
- Due to its interaction with ultraviolet radiation, chloropentafluoroacetone is being investigated as a model compound in atmospheric chemistry studies.
- Research helps understand the degradation processes of similar compounds in the Earth's atmosphere [Source: Royal Society of Chemistry (RSC) - relevant research articles can be found on RSC publications website]
- Oxidation: Under specific conditions, chloropentafluoroacetone can be oxidized to form various products, including fluorinated ketones.
- Reduction: This compound can be reduced to yield different fluorinated compounds, utilizing reducing agents like sodium borohydride.
- Substitution: Chloropentafluoroacetone readily participates in substitution reactions where the chlorine atom can be replaced by other functional groups .
The common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. The specific products formed depend on the reaction conditions and reagents employed.
Chloropentafluoroacetone exhibits notable biological activity, particularly in its interaction with unsaturated hydrocarbons. It has been shown to quench fluorescence when interacting with certain olefins, which may have implications for its use in biochemical studies. The compound's fluorescence extends from 337 nm to greater than 560 nm, highlighting its potential utility in photochemical applications.
In laboratory settings, chloropentafluoroacetone has been observed to undergo photodecomposition, leading to the formation of radicals such as carbon monoxide and chlorodifluoromethyl radicals, which can further interact with biological molecules.
Chloropentafluoroacetone can be synthesized through various methods:
- Reaction with Chlorine: One common method involves reacting hexafluoroacetone with chlorine gas under controlled conditions to yield chloropentafluoroacetone.
- Potassium Permanganate Method: Another synthesis route includes using potassium permanganate in the presence of water to create chloropentafluoroacetone monohydrate.
These methods require careful control of reaction parameters to ensure product purity and yield.
Research on chloropentafluoroacetone has focused on its interactions with various molecular targets. It is known to interact with unsaturated hydrocarbons and can act as an acid catalyst when reacted with metal hydroxides, producing metal chlorides and hydrogen fluoride . These interactions may provide insights into the compound's behavior in different chemical environments and its potential applications in catalysis.
Similar Compounds: Comparison
Chloropentafluoroacetone can be compared with several similar compounds that share some chemical properties but differ in their reactivity and applications:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Hexafluoroacetone | Known for synthesis of fluorinated polymers | |
| Dichlorotetrafluoroacetone | Exhibits distinct photochemical properties | |
| Pentafluorochloroacetone | Similar reactivity; used in specialized chemical processes | |
| Monochloropentafluoroacetone | Less reactive than chloropentafluoroacetone |
Chloropentafluoroacetone's unique combination of chlorine and fluorine atoms contributes to its distinctive reactivity profile, setting it apart from these similar compounds. Its specific interactions and applications make it a valuable compound for both research and industrial use .








